4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Overview
Description
4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a synthetic chemical compound with a unique structure combining elements of benzyl, fluorobenzyl, and pyridothiazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves a multi-step process:
Step 1: Formation of Intermediate Compounds
Starting Materials: Fluorobenzyl bromide and 4-hydroxybenzaldehyde.
Reaction Conditions: The initial step involves a nucleophilic substitution reaction to form 4-[(2-fluorobenzyl)oxy]benzaldehyde.
Step 2: Condensation and Cyclization
Intermediate Products: Pyridothiazolopyrimidine precursor.
Reaction Conditions: Condensation of the intermediate with dihydropyrimidinone followed by cyclization under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for yield and purity, often involving:
Solvent Selection: Use of high-purity solvents to enhance reaction efficiency.
Catalysts: Employment of specific catalysts to accelerate reaction rates.
Reaction Monitoring: Continuous monitoring using techniques such as HPLC to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may convert it into more saturated analogs, affecting its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can modify its fluorobenzyl group, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for hydroxylation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Conditions: Acidic or basic catalysts, depending on the desired substituent modification.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dihydro analogs.
Substitution Products: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
The compound's diverse structure lends itself to numerous scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves interaction with specific molecular targets, such as:
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Alteration of cellular pathways leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione: Similar in structure but with a chlorine atom instead of fluorine.
4-{4-[(2-bromobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione: Bromine-substituted analog.
Unique Attributes
Fluorine Atom: The presence of the fluorine atom can significantly affect the compound's lipophilicity and biological activity, making it more potent in certain applications compared to its chlorinated or brominated counterparts.
This compound stands out due to its specific structural attributes, leading to distinct interactions with biological systems and providing valuable insights into drug design and development.
Hope you find this deep dive into 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione both informative and engaging!
Properties
IUPAC Name |
10-[4-[(2-fluorophenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-17-4-2-1-3-14(17)12-29-15-7-5-13(6-8-15)16-11-18(27)24-20-19(16)21(28)25-22-26(20)9-10-30-22/h1-10,16H,11-12H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEIXONFWDLPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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